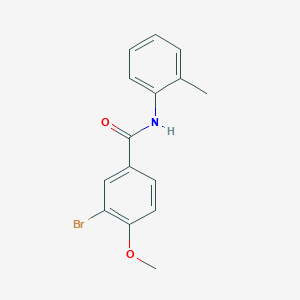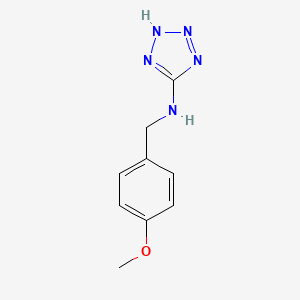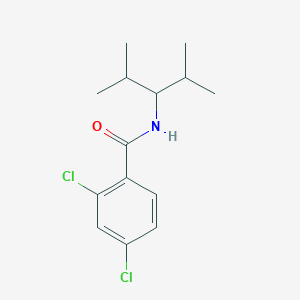
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide, also known as GW842166X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
作用机制
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide is a selective PPARδ agonist, which means it activates the PPARδ receptor in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including glucose and lipid metabolism. Activation of PPARδ by 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also leads to the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also has beneficial effects on lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in fatty acid synthesis. Furthermore, it has been reported to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, which may limit its clinical use.
未来方向
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Another direction is to develop more potent and selective PPARδ agonists based on the structure of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. Furthermore, the safety and efficacy of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in clinical trials need to be evaluated to determine its clinical use.
合成方法
The synthesis of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methyl-2-aminophenol to yield 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide.
科学研究应用
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, it has been reported to have beneficial effects on lipid metabolism and cardiovascular function.
属性
IUPAC Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOCKBGIQYFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)





![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)